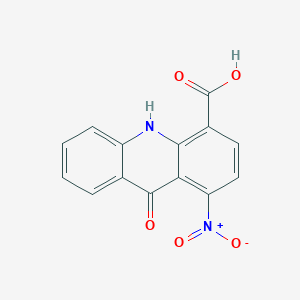![molecular formula C11H11O4- B15288512 [2-(2-Methoxy-2-oxoethyl)phenyl]acetate CAS No. 72686-08-9](/img/structure/B15288512.png)
[2-(2-Methoxy-2-oxoethyl)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Methoxy-2-oxoethyl)phenyl]acetate is a chemical compound that belongs to the class of aromatic esters It is characterized by the presence of a methoxy group and an oxoethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methoxy-2-oxoethyl)phenyl]acetate can be achieved through a straightforward approach. One common method involves the esterification of 2-(2-methoxy-2-oxoethyl)phenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Methoxy-2-oxoethyl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or strong acids.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl acetates.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Methoxy-2-oxoethyl)phenyl]acetate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the preparation of pharmaceuticals and agrochemicals .
Biology
The compound has been studied for its potential biological activities. It exhibits antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents .
Medicine
In medicine, derivatives of this compound are explored for their anti-inflammatory and analgesic effects. These properties are attributed to the compound’s ability to inhibit certain enzymes involved in inflammation .
Industry
Industrially, this compound is used in the manufacture of fragrances and flavoring agents. Its aromatic nature contributes to its pleasant scent, making it suitable for use in perfumes and food additives .
Mechanism of Action
The mechanism of action of [2-(2-Methoxy-2-oxoethyl)phenyl]acetate involves its interaction with specific molecular targets. For instance, its antibacterial activity is linked to the inhibition of bacterial cell wall synthesis. The compound binds to enzymes involved in the biosynthesis of peptidoglycan, a key component of the bacterial cell wall, thereby disrupting cell wall formation and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
[4-(2-Methoxy-2-oxoethyl)phenyl]boronic Acid: Similar in structure but contains a boronic acid group instead of an acetate group.
(2-Methoxy-2-oxoethyl)triphenylphosphonium Bromide: Contains a triphenylphosphonium group, which imparts different chemical properties.
Uniqueness
[2-(2-Methoxy-2-oxoethyl)phenyl]acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its methoxy and oxoethyl groups make it versatile for various chemical transformations and applications .
Properties
CAS No. |
72686-08-9 |
|---|---|
Molecular Formula |
C11H11O4- |
Molecular Weight |
207.20 g/mol |
IUPAC Name |
2-[2-(2-methoxy-2-oxoethyl)phenyl]acetate |
InChI |
InChI=1S/C11H12O4/c1-15-11(14)7-9-5-3-2-4-8(9)6-10(12)13/h2-5H,6-7H2,1H3,(H,12,13)/p-1 |
InChI Key |
NICQUKBQRACATO-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



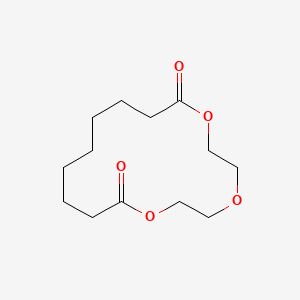

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15288441.png)
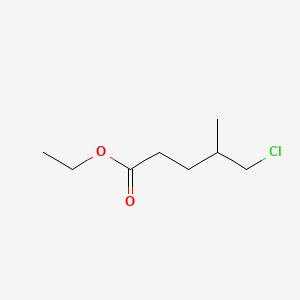
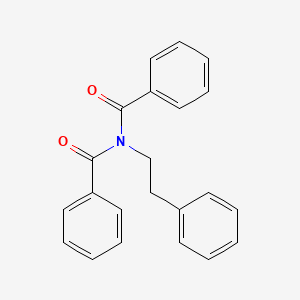
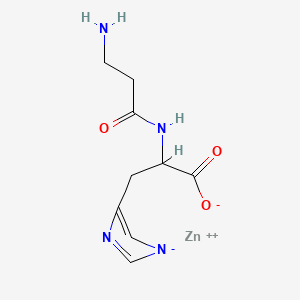
![(1S,2S,5S,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B15288470.png)
![[(2S)-2-hexadecanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B15288475.png)

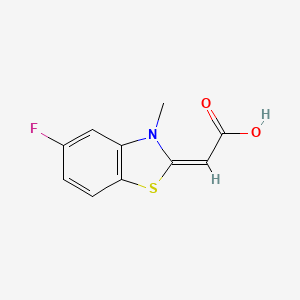
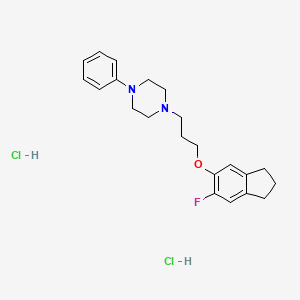
![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12-bromo-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate](/img/structure/B15288518.png)
